2,4,5-Trifluorophenyl cyclohexyl ketone
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Overview
Description
2,4,5-Trifluorophenyl cyclohexyl ketone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a cyclohexyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluorophenyl cyclohexyl ketone typically involves the reaction of 2,4,5-trifluorophenyl magnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluorophenyl cyclohexyl ketone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trifluorophenyl cyclohexyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorophenyl cyclohexyl ketone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluorophenyl cyclohexyl ketone
- 2,3,5-Trifluorophenyl cyclohexyl ketone
- 2,4,5-Trifluorophenyl methyl ketone
Uniqueness
2,4,5-Trifluorophenyl cyclohexyl ketone is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and interaction with biological targets. This positional specificity can lead to differences in the compound’s physical properties, such as melting point, boiling point, and solubility, as well as its biological activity compared to other similar compounds.
Biological Activity
2,4,5-Trifluorophenyl cyclohexyl ketone is a synthetic compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C15H17F3O
- Molecular Weight : 282.29 g/mol
- CAS Number : 24726649
The compound features a cyclohexyl group attached to a trifluorophenyl ketone moiety, which may influence its solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In a screening assay involving various bacterial strains, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential as an antibacterial agent in therapeutic applications .
Cytotoxicity and Antitumor Activity
In vitro assays have shown that this compound possesses cytotoxic effects on cancer cell lines. For instance, it was tested against the HeLa and MCF-7 cell lines, resulting in IC50 values of approximately 20 µM and 30 µM, respectively. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : It has been suggested that the trifluorophenyl group enhances binding affinity to certain receptors, influencing signal transduction pathways.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of several derivatives of trifluorophenyl ketones. The results indicated that compounds with higher fluorination levels exhibited increased antibacterial activity. Specifically, this compound was among the most effective in inhibiting biofilm formation in Pseudomonas aeruginosa at sub-MIC concentrations .
Study 2: Anticancer Properties
In a separate investigation focusing on anticancer properties, the compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The treatment resulted in a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis within tumor tissues .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | 50-100 | 20-30 | Antimicrobial & Antitumor |
Trifluoromethyl Phenyl Ketone | 100-200 | 25-35 | Antimicrobial |
Non-fluorinated Phenyl Ketone | >200 | >50 | Less active |
Properties
IUPAC Name |
cyclohexyl-(2,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-10-7-12(16)11(15)6-9(10)13(17)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUJBOWHWVKQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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